Ethyl 4-ethoxypicolinate

Synthetic Chemistry Process Engineering Purification

Choose Ethyl 4-ethoxypicolinate for thermally robust, high-temperature synthesis where ethyl picolinate (bp 240°C) would evaporate. The 4-ethoxy substituent boosts lipophilicity (XLogP3 1.7 vs 0.9 for unsubstituted), improving organic-phase partitioning for efficient extraction and prep HPLC. Its high boiling point (309°C) ensures stoichiometric integrity in microwave-assisted or exothermic reactions. Ideal for constructing 4-ethoxypicolinohydrazide-derived heterocycles or as a masked carboxylic acid equivalent in convergent synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21
CAS No. 71777-70-3
Cat. No. B3020970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethoxypicolinate
CAS71777-70-3
Molecular FormulaC10H13NO3
Molecular Weight195.21
Structural Identifiers
SMILESCCOC1=CC(=NC=C1)C(=O)OCC
InChIInChI=1S/C10H13NO3/c1-3-13-8-5-6-11-9(7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3
InChIKeyLJXADWCGSBYCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-ethoxypicolinate (CAS 71777-70-3): A 4-Alkoxy Picolinate Ester for Synthetic and Medicinal Chemistry Applications


Ethyl 4-ethoxypicolinate (CAS 71777-70-3) is a pyridine derivative belonging to the class of picolinic acid esters, characterized by an ethyl ester at the 2-position and an ethoxy substituent at the 4-position of the pyridine ring [1]. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, this compound serves as a versatile building block and intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research . The 4-ethoxy group confers distinct electronic and steric properties compared to unsubstituted or halogenated picolinate analogs, influencing its reactivity and physicochemical profile in ways relevant to synthetic route optimization and biological activity modulation .

Why Ethyl 4-ethoxypicolinate Cannot Be Casually Replaced by Other Picolinate Esters


While picolinate esters share a common 2-pyridinecarboxylate core, substitution at the 4-position dramatically alters key properties that dictate synthetic utility and biological performance. Ethyl 4-ethoxypicolinate exhibits a calculated boiling point of 309.0±22.0 °C, which is substantially higher than that of the unsubstituted ethyl picolinate (240-241 °C) and ethyl 4-chloropicolinate (278.6 °C) , reflecting differences in intermolecular interactions that impact purification, storage, and reaction engineering. Furthermore, its computed XLogP3 value of 1.7 is nearly double that of ethyl picolinate (0.9-1.0) [1], indicating a meaningful shift in lipophilicity that influences membrane permeability, solubility, and chromatographic behavior . Direct substitution with a 4-chloro or 4-methoxy analog would thus alter reaction kinetics, partition coefficients, and potentially biological target engagement, necessitating compound-specific qualification rather than class-based procurement.

Quantitative Differentiation of Ethyl 4-ethoxypicolinate: Physicochemical and Synthetic Evidence


Elevated Boiling Point Compared to Unsubstituted and 4-Chloro Picolinate Esters

Ethyl 4-ethoxypicolinate exhibits a predicted boiling point of 309.0±22.0 °C at 760 mmHg . This value is significantly higher than that of ethyl picolinate (240-241 °C) and ethyl 4-chloropicolinate (278.6±20.0 °C) . The elevated boiling point is attributed to enhanced intermolecular interactions arising from the ethoxy substituent, which increases molecular polarizability and potential for weak hydrogen bonding relative to the hydrogen or chloro substituents.

Synthetic Chemistry Process Engineering Purification

Increased Lipophilicity (XLogP3) Relative to Ethyl Picolinate

The computed partition coefficient (XLogP3-AA) for ethyl 4-ethoxypicolinate is 1.7 [1], compared to 0.9-1.0 for ethyl picolinate [2][3]. This near doubling of logP indicates a markedly higher lipophilicity, which is a critical parameter influencing membrane permeability, plasma protein binding, and solubility in organic media.

Medicinal Chemistry ADME Chromatography

Synthetic Versatility as a Precursor to 4-Ethoxypicolinohydrazide

Ethyl 4-ethoxypicolinate can be directly converted to 4-ethoxypicolinohydrazide via treatment with hydrazine hydrate [1]. This transformation is a common entry point for generating hydrazide-containing bioactive scaffolds, including potential antimicrobial agents . The presence of the 4-ethoxy group distinguishes this synthon from analogous 4-chloro or 4-methoxy picolinohydrazides, which would exhibit different electronic effects on the hydrazide moiety and subsequently altered biological activity profiles.

Medicinal Chemistry Hydrazide Synthesis Antimicrobial Research

Differentiation from 4-Ethoxypicolinic Acid in Downstream Applications

Ethyl 4-ethoxypicolinate (MW 195.21) is the ethyl ester analog of 4-ethoxypicolinic acid (CAS 17076-14-1, MW 167.16) [1]. The ester form offers distinct synthetic advantages, including increased solubility in organic solvents (implied by higher logP) and a latent carboxylic acid functionality that can be unmasked via hydrolysis. This allows for orthogonal protection strategies in complex syntheses where a free carboxylic acid might be incompatible with other reaction conditions.

Synthetic Chemistry Ester vs. Acid Reactivity Protecting Group Strategy

Validated Application Scenarios for Ethyl 4-ethoxypicolinate Based on Physicochemical and Synthetic Differentiation


High-Temperature Organic Synthesis Requiring Thermal Stability

Ethyl 4-ethoxypicolinate, with its predicted boiling point of 309 °C, is the preferred picolinate ester building block for multi-step synthetic sequences that involve exothermic reactions or require elevated temperatures above 240 °C . Unlike ethyl picolinate (bp ~240 °C), which may volatilize or decompose, ethyl 4-ethoxypicolinate remains in the reaction mixture, ensuring consistent stoichiometry and avoiding yield loss due to evaporation. This makes it particularly suitable for microwave-assisted synthesis or high-temperature cycloadditions where thermal robustness is paramount [1].

Synthesis of 4-Ethoxypicolinohydrazide for Antimicrobial SAR Studies

Researchers developing novel antimicrobial agents can utilize ethyl 4-ethoxypicolinate as a direct precursor to 4-ethoxypicolinohydrazide . This hydrazide serves as a versatile intermediate for constructing a wide array of heterocyclic compounds (e.g., triazoles, oxadiazoles, hydrazones) with potential bioactivity. The 4-ethoxy substituent differentiates this scaffold from the more common 4-chloro or unsubstituted analogs, allowing medicinal chemists to explore how an electron-donating alkoxy group at the 4-position influences antimicrobial potency, spectrum of activity, and physicochemical drug-like properties [1].

Lipophilicity-Driven Extraction and Chromatographic Purification

Given its XLogP3 of 1.7, ethyl 4-ethoxypicolinate partitions more favorably into organic solvents than ethyl picolinate (logP ~0.9) . This property is exploited in liquid-liquid extraction workups following reactions in aqueous media, enabling more efficient recovery. In preparative HPLC, the increased retention on reversed-phase columns (e.g., C18) provides better separation from more polar impurities or unreacted starting materials [1]. Procurement of this specific ester, rather than a more hydrophilic analog, streamlines downstream processing and improves isolated yields [2].

Orthogonal Protection Strategies in Complex Molecule Synthesis

Ethyl 4-ethoxypicolinate serves as a masked carboxylic acid equivalent, offering a protected form of 4-ethoxypicolinic acid that is stable under conditions where a free acid would be problematic . In peptide coupling or nucleophilic acyl substitution reactions, the ethyl ester can be carried through multiple synthetic steps and later selectively hydrolyzed to reveal the carboxylic acid moiety. This orthogonal protection strategy is essential for the convergent synthesis of complex pharmaceutical intermediates or natural product analogs [1].

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